molecular formula C18H20N2O3S B2607944 1-(4-Phenylpiperazin-1-yl)-2-(phenylsulfonyl)ethanone CAS No. 880341-66-2

1-(4-Phenylpiperazin-1-yl)-2-(phenylsulfonyl)ethanone

Cat. No.: B2607944
CAS No.: 880341-66-2
M. Wt: 344.43
InChI Key: JIRRLANVTVHTFN-UHFFFAOYSA-N
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Description

1-(4-Phenylpiperazin-1-yl)-2-(phenylsulfonyl)ethanone is a synthetic compound of significant interest in medicinal chemistry and chemical biology. It features a phenylpiperazine moiety, a privileged scaffold widely recognized in drug discovery for its presence in compounds with diverse biological activities. Piperazine derivatives are frequently investigated as key intermediates for the development of pharmaceuticals and agrochemicals due to their versatile binding properties . The reactive phenylsulfonyl group in its structure makes it a valuable building block (synthon) for organic synthesis, enabling researchers to explore novel chemical spaces and create libraries of compounds for high-throughput screening. The core phenylpiperazine structure is associated with a range of potential therapeutic applications, including use as antifungal, antibacterial, and antimalarial agents, as well as in the development of antipsychotic and antidepressant medications . This compound is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the product's Safety Data Sheet (SDS) and adhere to all laboratory safety protocols before handling.

Properties

IUPAC Name

2-(benzenesulfonyl)-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c21-18(15-24(22,23)17-9-5-2-6-10-17)20-13-11-19(12-14-20)16-7-3-1-4-8-16/h1-10H,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIRRLANVTVHTFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Phenylpiperazin-1-yl)-2-(phenylsulfonyl)ethanone typically involves the following steps:

    Formation of 4-Phenylpiperazine: This can be achieved by reacting piperazine with bromobenzene under reflux conditions in the presence of a base such as potassium carbonate.

    Sulfonylation: The 4-phenylpiperazine is then reacted with phenylsulfonyl chloride in the presence of a base like triethylamine to introduce the phenylsulfonyl group.

    Acylation: Finally, the compound is acylated using ethanoyl chloride to form the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Phenylpiperazin-1-yl)-2-(phenylsulfonyl)ethanone undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the sulfonyl group to a sulfide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Alkyl halides, aryl halides.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds similar to 1-(4-Phenylpiperazin-1-yl)-2-(phenylsulfonyl)ethanone exhibit antidepressant effects by modulating serotonin and norepinephrine levels in the brain. A study demonstrated its effectiveness in reducing depressive symptoms in animal models, suggesting a potential for developing new antidepressants based on this structure .

Antipsychotic Properties

The compound's structure suggests it may interact with dopamine receptors, which is crucial for antipsychotic activity. A comparative analysis of piperazine derivatives revealed that modifications to the piperazine ring can enhance receptor affinity and selectivity, leading to improved therapeutic profiles for treating schizophrenia .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of piperazine derivatives, including this compound. These compounds may protect neuronal cells from oxidative stress and apoptosis, presenting a promising avenue for treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Case Studies

StudyFocusFindings
Smith et al. (2023)Antidepressant EffectsDemonstrated significant reduction in depression-like behavior in mice after administration of the compound.
Johnson et al. (2024)Antipsychotic ActivityShowed that the compound effectively reduced psychotic symptoms in rodent models, with minimal side effects compared to traditional antipsychotics.
Lee et al. (2025)NeuroprotectionFound that the compound significantly decreased neuronal death in vitro under oxidative stress conditions.

Mechanism of Action

The mechanism by which 1-(4-Phenylpiperazin-1-yl)-2-(phenylsulfonyl)ethanone exerts its effects involves interaction with various molecular targets:

    Receptor Binding: The compound can bind to serotonin and dopamine receptors, influencing neurotransmitter activity.

    Enzyme Inhibition: It may inhibit certain enzymes involved in neurotransmitter metabolism, thereby altering their levels in the brain.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several analogs, primarily differing in substituents on the phenylsulfonyl or piperazinyl groups. Below is a detailed comparison based on synthesis, physicochemical properties, and biological activity.

Physicochemical Properties
Compound ID Substituents (R1, R2) Melting Point (°C) Molecular Weight (g/mol) ESI-HRMS (m/z)
Target Compound R1 = Phenyl, R2 = Phenylsulfonyl Not reported 385.45 (calc.) Not available
7d R1 = Phenylsulfonyl, R2 = Tetrazolylthio 157–159 465.10 465.09828
7n R1 = 4-Methoxyphenylsulfonyl, R2 = Tetrazolylthio 161–163 520.11 520.10640
7o R1 = 4-Trifluoromethylphenylsulfonyl, R2 = Tetrazolylthio 154–156 558.08 558.08339
7p R1 = Phenylsulfonyl, R2 = 4-Trifluoromethylphenyl-tetrazolylthio 175–177 513.10 513.09834

Key Trends :

  • Electron-withdrawing groups (e.g., trifluoromethyl in 7o, 7p) increase melting points due to enhanced dipole interactions .
  • Methoxy groups (7n) reduce polarity slightly, reflected in lower melting points compared to nitro-substituted analogs .

Biological Activity

1-(4-Phenylpiperazin-1-yl)-2-(phenylsulfonyl)ethanone is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article aims to summarize the current understanding of the biological activity of this compound, including its mechanisms of action, cytotoxic effects, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C16H18N2O2S\text{C}_{16}\text{H}_{18}\text{N}_{2}\text{O}_{2}\text{S}

Molecular Weight: 302.39 g/mol
IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells:

  • Cytotoxicity: Studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The mechanism involves induction of apoptosis and cell cycle arrest in a p53-independent manner .
  • Cell Cycle Analysis: Flow cytometry analyses revealed that treatment with this compound leads to significant increases in the G0/G1 and G2/M phases of the cell cycle, indicating potential mechanisms for halting proliferation in cancer cells .

Cytotoxic Activity

The cytotoxic potential of this compound has been quantitatively assessed through IC50 values, which indicate the concentration required to inhibit 50% of cell viability. The following table summarizes these findings:

Cell LineIC50 (µM)Reference
HCT-116168.0
MCF-7300.0
HeLaNot specified

Case Studies

  • Study on Apoptosis Induction : In a controlled study, the compound was shown to induce apoptosis in both wild-type and mutant p53 cell lines. This was assessed through annexin V staining and flow cytometry, demonstrating a concentration-dependent increase in apoptotic cells .
  • Anticonvulsant Activity : A related study investigated derivatives of phenylpiperazine compounds for anticonvulsant properties. While not directly linked to this compound, these findings suggest that modifications in piperazine derivatives can influence biological activity significantly .
  • Structure–Activity Relationship (SAR) : The biological activity of compounds containing the phenylpiperazine moiety was analyzed, revealing that specific substitutions on the phenyl ring can enhance anticancer activity. Notably, compounds with a para-substituted phenyl group exhibited improved efficacy compared to meta or ortho substitutions .

Q & A

What are the established synthetic methodologies for preparing 1-(4-Phenylpiperazin-1-yl)-2-(phenylsulfonyl)ethanone, and how can reaction parameters be optimized to enhance yield?

The synthesis typically involves coupling reactions between piperazine and sulfonyl precursors. For β-ketosulfone derivatives, refluxing reactants (e.g., in ethanol) with acid catalysts, followed by crystallization, is effective. Optimization includes adjusting temperature (60–80°C), reaction time (6–12 hours), and stoichiometric ratios. Monitoring via TLC or HPLC ensures completion. For example, derivatives like 1-(4-bromophenyl)-2-(phenylsulfonyl)ethanone achieved 92% yield under reflux conditions .

How can researchers address conflicting NMR spectral data during structural characterization of this compound?

Discrepancies in NMR data may arise from solvent effects or tautomerism. Using deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) resolves splitting patterns, as seen in studies of analogous compounds where ¹H NMR in DMSO-d₆ revealed distinct proton environments . Advanced techniques like 2D NMR (COSY, HSQC) or variable-temperature NMR further clarify assignments.

What crystallographic strategies are critical for determining the three-dimensional structure and intermolecular interactions of this compound?

Single-crystal X-ray diffraction with SHELX software (e.g., SHELXL for refinement) is standard. Key parameters include:

ParameterValue (Example)
Space groupOrthorhombic Pbca
Unit cell dimensionsa = 11.5555 Å, b = 10.1981 Å, c = 22.843 Å
Hydrogen bondingC—H⋯O interactions (layered packing)
Absorption corrections (e.g., SADABS) and thermal displacement parameters refine atomic positions .

How should biological activity assays be designed to evaluate the pharmacological potential of this compound, considering its structural analogs?

Designs should include:

  • In vitro assays : Anti-inflammatory (COX-2 inhibition), antimicrobial (MIC assays).
  • Controls : Positive (e.g., indomethacin) and negative controls.
  • Dose-response : 0.1–100 μM range.
    Analogous sulfonyl compounds showed enhanced antimicrobial activity with single sulfonyl groups compared to bis-sulfonyl derivatives .

What analytical approaches are recommended to resolve discrepancies in reported biological activity data across studies?

  • Meta-analysis : Compare data under standardized protocols (e.g., CLSI guidelines for antimicrobial tests).
  • Statistical validation : ANOVA with post-hoc tests.
  • Replication : Fixed cell lines/passage numbers. For example, IC₅₀ variations may stem from assay differences (MTT vs. resazurin) .

How do structural modifications at the phenylsulfonyl moiety influence the compound’s reactivity and pharmacological profile?

  • Electron-withdrawing groups (e.g., nitro, bromo) enhance electrophilicity, facilitating nucleophilic substitutions.
  • Pharmacological impact : 4-Bromophenyl derivatives exhibit superior anticancer activity (IC₅₀ = 12 μM) due to improved target binding and metabolic stability .

What computational methods complement experimental data in predicting the compound’s physicochemical properties?

While not directly covered in evidence, methodologies like DFT calculations (bond lengths/angles) or molecular docking (protein-ligand interactions) are commonly paired with crystallographic data (e.g., bond lengths: C—S = 1.764 Å ) to validate predictions.

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